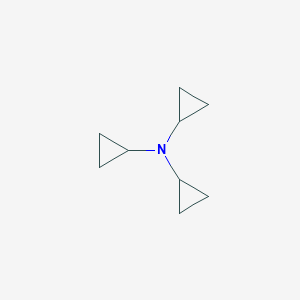

N,N-dicyclopropylcyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclopropylcyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-7(1)10(8-3-4-8)9-5-6-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEWDNDJRVJYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CC2)C3CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300307 | |

| Record name | N,N-Dicyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246147-09-1 | |

| Record name | N,N-Dicyclopropylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246147-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dicyclopropylcyclopropanamine: Innovations and Challenges

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of N,N-dicyclopropylcyclopropanamine reveals several plausible bond disconnections, leading to different synthetic strategies. The most logical disconnections are at the carbon-nitrogen (C-N) bonds, suggesting assembly from a cyclopropylamine (B47189) core and two cyclopropyl-containing electrophiles, or from a dicyclopropylamine (B1602253) precursor and a cyclopropyl (B3062369) electrophile.

One primary disconnection strategy targets the C-N bonds, suggesting a convergent approach. This leads to two main synthetic pathways:

Pathway A: Reductive Amination. This involves the reaction of dicyclopropylamine with cyclopropanecarboxaldehyde (B31225). This is often a preferred route as it allows for the controlled formation of the tertiary amine.

Pathway B: Sequential N-Alkylation. This pathway begins with cyclopropylamine and involves the stepwise addition of two cyclopropylmethyl groups. This approach, while seemingly straightforward, is often complicated by challenges such as over-alkylation.

A less common but theoretically possible disconnection could involve the formation of one of the cyclopropane (B1198618) rings late in the synthesis, for instance, by cyclopropanation of an N-allyl-N-cyclopropylcyclopropanamine precursor.

Conventional Synthetic Routes: Optimization and Limitations

The practical synthesis of this compound can be approached through several conventional methods, each with its own set of advantages and drawbacks.

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. However, a significant challenge in the synthesis of secondary or tertiary amines is the issue of over-alkylation. nih.govnih.gov The nucleophilicity of the amine often increases with each alkylation, making it difficult to stop the reaction at the desired substitution level. nih.govnih.gov

In the context of synthesizing this compound via this method, one would start with cyclopropylamine and react it with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. caltech.edursc.org This would be a two-step alkylation process.

Table 1: Hypothetical Reaction Conditions for N-Alkylation of Cyclopropylamine

| Step | Reactants | Reagents & Conditions | Desired Product | Potential Byproducts |

| 1 | Cyclopropylamine, Cyclopropylmethyl Bromide | K₂CO₃, Acetonitrile, RT | N-cyclopropylcyclopropanemethylamine | N,N-dicyclopropylcyclopropanemethylamine, Unreacted Starting Material |

| 2 | N-cyclopropylcyclopropanemethylamine, Cyclopropylmethyl Bromide | K₂CO₃, Acetonitrile, Heat | This compound | Quaternary ammonium (B1175870) salts |

To circumvent the problem of over-alkylation, strategies such as using a large excess of the starting amine, careful control of stoichiometry, or the use of protecting groups can be employed. acsgcipr.orgchemicalforums.com Another approach involves the use of ammonia (B1221849) surrogates like N-aminopyridinium salts, which can undergo self-limiting alkylation to yield secondary amines. nih.govnih.govacs.org

Cyclopropanation reactions are essential for creating the three-membered ring structure. While not the most direct route to the final product, it is conceivable to construct one of the cyclopropane rings on a pre-formed amine scaffold. For instance, an N,N-diallylamine derivative could be synthesized and subsequently undergo a double cyclopropanation reaction.

Common cyclopropanation methods include:

Simmons-Smith Reaction: This involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. It is known for its stereospecificity.

Dihalocyclopropanation: The reaction of an alkene with a haloform (e.g., chloroform (B151607) or bromoform) and a strong base generates a dihalocyclopropane, which can be subsequently reduced.

A multi-step synthesis, particularly one involving reductive amination, often provides a more controlled and efficient route to tertiary amines like this compound. stackexchange.commasterorganicchemistry.comyoutube.com A plausible pathway involves the synthesis of dicyclopropylamine and cyclopropanecarboxaldehyde, followed by their condensation and reduction.

A key advantage of reductive amination is that it generally avoids the over-alkylation issues seen with direct alkylation. masterorganicchemistry.com The reaction proceeds through the formation of an iminium ion, which is then reduced in situ. stackexchange.com

Table 2: Plausible Multi-Step Synthesis via Reductive Amination

| Step | Transformation | Reactants | Reagents & Conditions | Yield (Illustrative) |

| 1 | Synthesis of Dicyclopropylamine | Cyclopropylamine, Cyclopropanecarboxaldehyde | NaBH(OAc)₃, DCE | 85% |

| 2 | Synthesis of this compound | Dicyclopropylamine, Cyclopropanecarboxaldehyde | NaBH(OAc)₃, DCE, Acetic Acid | 90% |

The synthesis of dicyclopropylamine itself can be challenging due to its chemical instability and high aqueous solubility. acs.org Efficient protocols for its preparation often involve reductive amination or chemo-selective deallylation reactions. acs.org

The synthesis of precursors like cyclopropanecarboxaldehyde can involve hydrolysis and decarboxylation steps. For example, some routes to cyclopropanecarboxylic acid, a precursor to the aldehyde, may involve the hydrolysis of a nitrile or an ester. The conversion of cyclopropanecarboxylic acid to the aldehyde can then be achieved through various reduction methods.

In the reductive amination of aldehydes with primary amines, the formation of dialkylated amines can be a side reaction. mdma.ch This can often be suppressed by using a slight excess of the primary amine. mdma.ch When using a secondary amine, as in the proposed synthesis of this compound from dicyclopropylamine, the primary side reactions are often related to the stability of the reagents and intermediates. The use of mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting aldehyde or ketone and is effective under weakly acidic conditions that favor iminium ion formation. stackexchange.commdma.ch

Multi-Step Synthesis Pathways: Efficiency and Scale-Up Considerations

Advanced and Sustainable Synthetic Approaches

The quest for more efficient and environmentally benign methods for constructing this compound has led to significant advancements in synthetic chemistry. These approaches aim to improve yields, reduce waste, and provide access to novel derivatives.

Catalytic Strategies for Cyclopropyl Group Introduction

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. The introduction of cyclopropyl groups onto a nitrogen atom is a key transformation in the synthesis of this compound.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. rsc.org The Chan-Lam coupling, for instance, provides a direct method for the N-cyclopropylation of amines using cyclopropylboronic acid. rsc.orgrsc.org This reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and an oxidant, often atmospheric oxygen. researchgate.netacs.org The reaction proceeds under relatively mild conditions and has been shown to be effective for a range of anilines and aliphatic amines. rsc.orgrsc.org

The general scheme for the copper-promoted N-cyclopropylation involves the reaction of an amine with cyclopropylboronic acid in the presence of a copper catalyst and a base. rsc.orgresearchgate.net Dichloroethane is often used as the solvent, and the reaction is typically run under an air atmosphere. rsc.org

Table 1: Examples of Copper-Promoted N-Cyclopropylation

| Amine Precursor | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Aniline | Cu(OAc)₂ / 2,2'-bipyridine (B1663995) | Na₂CO₃ | Dichloroethane | N-Cyclopropylaniline | Good | rsc.org |

| Secondary Aliphatic Amine | Cu(OAc)₂ / 2,2'-bipyridine | NaHCO₃ | Dichloroethane | N-Cyclopropyl-dialkylamine | Excellent | rsc.org |

| Primary Aliphatic Amine | Cu(OAc)₂ / 2,2'-bipyridine | Na₂CO₃ | Dichloroethane | N-Cyclopropyl-alkylamine | Good | rsc.org |

This table is for illustrative purposes and specific yields can vary based on the exact substrates and reaction conditions.

The efficiency and scope of copper-catalyzed N-cyclopropylation reactions are significantly influenced by the choice of ligands and co-catalysts. Ligands coordinate to the copper center, modulating its reactivity and stability. nih.gov In many cases, bidentate nitrogen-based ligands, such as 2,2'-bipyridine and 1,10-phenanthroline, have proven to be effective in promoting the desired transformation. rsc.orgacs.org These ligands can stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.

The development of new and more effective ligand systems is an active area of research. For example, oxalic diamide (B1670390) ligands have been shown to be highly effective in copper-catalyzed C-N cross-coupling reactions of aryl chlorides. nih.gov The modular nature of these ligands allows for rapid optimization of the catalyst system for a specific application. nih.gov The coordination chemistry of N-functionalized cyclam ligands with copper has also been explored, revealing complex interactions that can influence reactivity. rsc.org

Co-catalysts can also play a crucial role. While the primary oxidant is often air, the addition of other reagents can influence the reaction outcome. The choice of base is also critical, with inorganic bases like sodium carbonate and sodium bicarbonate being commonly employed to facilitate the reaction. rsc.org

Asymmetric Synthesis Methodologies for Enantioenriched Derivatives

The synthesis of chiral molecules, or enantiomers, is of great importance in medicinal chemistry and materials science. acs.org Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which can have significantly different biological or physical properties compared to its mirror image. For this compound and its derivatives, the presence of stereocenters would necessitate the development of asymmetric synthetic routes to access enantioenriched products.

One approach to the asymmetric synthesis of cyclopropylamines involves the use of chiral auxiliaries. For example, N-sulfinyl α-chloro ketimines have been used as precursors to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides. nih.govacs.org The reaction of these chiral ketimines with Grignard reagents proceeds with good diastereoselectivity, and the resulting sulfinamides can be deprotected to yield the corresponding chiral cyclopropylamines. nih.govacs.org

Catalytic asymmetric methods offer a more atom-economical approach to enantioenriched cyclopropanes. While the asymmetric Kulinkovich reaction using titanium(IV) TADDOLate complexes has been developed, its application is not as widespread as the non-catalytic versions. rsc.org More recently, methods involving the carbomagnesiation of alkenes have been shown to produce enantioenriched cyclopropanols, which can be converted to other cyclopropane derivatives, with high enantioselectivity. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. acs.orgyoutube.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents, and energy efficiency. acs.orgyoutube.comnih.gov

In the context of this compound synthesis, applying green chemistry principles could involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Catalytic reactions, such as the copper-promoted N-cyclopropylation, are generally more atom-economical than stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Research into enzymatic reactions in greener solvents like cyclopentyl methyl ether for amide bond formation highlights the potential for similar advancements in amine synthesis. nih.gov The use of supercritical carbon dioxide as a solvent is another area of active research. opcw.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. youtube.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels. youtube.com

Catalysis: Employing catalysts to reduce the amount of reagents needed and to minimize waste. acs.org The use of biocatalysts, such as enzymes, is a particularly promising area of green chemistry as they can operate under mild conditions with high specificity. acs.orgnih.gov

Isolation and Chemical Purification Techniques for High Purity (Methodological Focus)

Obtaining this compound in high purity is essential for its use in research and potential applications. The purification of amines, particularly tertiary amines, can be challenging due to their basic nature and potential for forming mixtures with primary and secondary amine byproducts. acs.orgacs.org

Several methods can be employed for the purification of tertiary amines:

Chromatography: Flash chromatography is a common laboratory technique for separating mixtures of compounds. biotage.com For amines, which can interact strongly with acidic silica (B1680970) gel, using an amine-modified stationary phase or adding a competing amine like triethylamine (B128534) to the mobile phase can improve separation. biotage.com

Distillation: For thermally stable and volatile compounds, fractional distillation can be an effective method for purification on a larger scale. acs.org However, this method is not suitable for temperature-sensitive molecules. acs.org

Extraction: Liquid-liquid extraction using buffer solutions of varying pH can be an elegant and scalable method for separating primary, secondary, and tertiary amines. acs.orgacs.org By carefully controlling the pH, the different amine species can be selectively protonated and extracted into an aqueous phase, leaving the desired tertiary amine in the organic phase.

Adsorption: Passing a solution of the impure tertiary amine through an adsorbent, such as aluminum oxide, can effectively remove primary and secondary amine impurities. google.com The purified tertiary amine can then be recovered from the solvent. google.com

Precipitation and Salt Formation: A recently developed technique involves the use of trichloroacetic acid (TCA) to selectively precipitate amines from a reaction mixture. nih.gov The resulting amine salt can be isolated and then the free amine can be liberated by the decarboxylation of TCA, which produces volatile byproducts. This method has been shown to be effective for the purification of a range of amines, including dicyclohexylamine. nih.gov

Table 2: Comparison of Purification Techniques for Tertiary Amines

| Technique | Principle | Advantages | Disadvantages | Reference |

| Flash Chromatography | Differential partitioning between a stationary and mobile phase | Widely applicable, good for small scale | Can be time-consuming and generate solvent waste, may require modified phases for amines | biotage.com |

| Fractional Distillation | Separation based on differences in boiling points | Scalable, can provide high purity | Requires thermal stability, not suitable for all compounds | acs.org |

| Buffer-Based Extraction | Selective protonation and extraction based on pKa differences | Scalable, avoids chromatography, uses inexpensive reagents | May require optimization of pH and solvent systems | acs.orgacs.org |

| Adsorption | Selective retention of impurities on a solid support | Can be highly effective for removing specific impurities, adsorbent can be regenerated | May not be suitable for all impurity profiles, requires a solvent | google.com |

| TCA Precipitation | Selective precipitation as a salt followed by in-situ liberation of the free amine | Reduces waste and operational steps, high yields | Newer technique, scope may be limited | nih.gov |

Theoretical and Computational Investigations of N,n Dicyclopropylcyclopropanamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for elucidating the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For N,N-dicyclopropylcyclopropanamine, these investigations focus on understanding how the strained cyclopropyl (B3062369) rings influence the electronic environment of the central nitrogen atom.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.org The atomic orbitals of the constituent atoms (carbon, nitrogen, and hydrogen) combine to form a new set of molecular orbitals that extend over the entire molecule. lardbucket.org These MOs are of two primary types: bonding orbitals, which have lower energy and concentrate electron density between atomic nuclei to form chemical bonds, and antibonding orbitals, which have higher energy and feature nodes between nuclei, opposing bond formation. libretexts.org

In this compound, the MOs are formed from the valence orbitals of nitrogen (2s, 2p), carbon (2s, 2p), and hydrogen (1s). The combination of these atomic orbitals results in a set of occupied σ bonding orbitals that constitute the C-C, C-H, and C-N single bonds. The electron density, a measure of the probability of finding an electron in a given region, is highest within these bonding regions and around the highly electronegative nitrogen atom. The strained "bent bonds" of the cyclopropyl rings represent unique regions of electron density that differ significantly from those in typical acyclic alkanes.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs). wikipedia.orgwisc.edu This method allows for a detailed examination of charge distribution and donor-acceptor interactions within the molecule.

For this compound, NBO analysis would identify:

σ(C-C) and σ(C-H) orbitals for the bonds within the cyclopropyl rings.

σ(C-N) orbitals for the bonds connecting the rings to the central nitrogen.

A high-occupancy non-bonding orbital corresponding to the lone pair (n) on the nitrogen atom.

The analysis also calculates the natural atomic charges, which quantify the electron distribution among the atoms. Due to the higher electronegativity of nitrogen compared to carbon and hydrogen, the nitrogen atom is expected to carry a partial negative charge, while the carbon and hydrogen atoms bear partial positive charges. This charge separation makes the C-N bonds polar.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound

| Atom | Hypothetical Natural Charge (e) |

| Nitrogen (N) | -0.45 |

| Carbons (C) adjacent to N | +0.15 |

| Other Carbons (C) in rings | +0.05 |

| Hydrogens (H) | +0.02 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

HOMO : For this compound, the HOMO is anticipated to be the non-bonding orbital of the nitrogen lone pair (n_N). Its energy level indicates the molecule's ability to act as an electron donor or base.

LUMO : The LUMO is expected to be an antibonding sigma orbital (σ*) associated with the C-N bonds.

HOMO-LUMO Gap : A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Saturated amines like this compound typically exhibit large gaps, indicating they are not easily oxidized or electronically excited. Electronic transitions, such as those observed in UV-visible spectroscopy, would correspond to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| LUMO (Lowest Unoccupied) | +1.5 |

| HOMO (Highest Occupied) | -6.0 |

| HOMO-LUMO Gap | 7.5 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are dictated by the interplay of ring strain, steric effects, and rotations around the C-N single bonds.

Cyclopropane (B1198618) rings are known for their significant ring strain, which arises from two main sources:

Angle Strain : The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. This strain makes the ring susceptible to opening reactions. youtube.com

Torsional Strain : The C-H bonds on adjacent carbon atoms within the ring are in a fully eclipsed conformation, leading to repulsive interactions. youtube.com

Table 3: Sources of Strain in Cyclopropyl Groups

| Type of Strain | Description | Consequence |

| Angle Strain | Bond angles are compressed to 60° from the ideal 109.5°. | High internal energy; increased reactivity. |

| Torsional Strain | Eclipsed C-H bonds on adjacent carbons. | Repulsive forces between hydrogen atoms. |

Steric hindrance refers to the repulsive forces that arise when atoms are forced into close proximity, influencing molecular conformation and reactivity. youtube.com In this compound, the three cyclopropyl groups are bulky substituents that crowd the space around the central nitrogen atom.

This significant steric congestion has several important consequences:

It shields the nitrogen's lone pair of electrons, potentially hindering the molecule's ability to act as a nucleophile or a base.

It restricts rotation around the C-N bonds, leading to a limited number of stable conformations. The molecule will adopt a conformation that minimizes the steric repulsion between the cyclopropyl rings.

Molecular dynamics (MD) simulations can be employed to study these effects over time. nih.govnih.gov By simulating the motions of the atoms, MD can reveal the preferred conformations, the energy barriers to rotation, and how the dynamic behavior of the molecule influences the accessibility of the nitrogen lone pair.

Energy Landscape Exploration and Conformer Interconversion

The energy landscape of this compound is expected to be intricate, characterized by numerous local minima corresponding to different stable conformations (conformers). The rotation around the C-N bonds is restricted due to the bulky cyclopropyl groups, leading to a series of distinct spatial arrangements with varying energies.

The relative energies of these conformers are dictated by a delicate balance of steric repulsion between the cyclopropyl groups and electronic effects. The interconversion between these conformers would occur through transition states corresponding to specific rotational barriers. The rates of these interconversions are temperature-dependent and could potentially be slow enough at lower temperatures to allow for the experimental observation of individual conformers. rsc.org Computational methods, such as density functional theory (DFT), are crucial for mapping this energy landscape, identifying the geometries of the stable conformers, and calculating the energy barriers for their interconversion.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the electronic and structural changes that occur as reactants transform into products. uleth.calibretexts.org

Transition State Characterization and Reaction Coordinate Analysis

For any proposed reaction involving this compound, the identification and characterization of the transition state (TS) is of paramount importance. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. youtube.com Computational methods can be employed to locate these transition states and analyze their geometry and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The reaction coordinate represents the path of steepest descent from the transition state to the reactants and products. youtube.com Analyzing the intrinsic reaction coordinate (IRC) allows for the confirmation that a located transition state indeed connects the desired reactants and products.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. libretexts.org For a chemical reaction, the PES provides a complete energetic landscape, including reactants, products, intermediates, and transition states. youtube.com Mapping the PES for a reaction of this compound would involve calculating the energy of the system at various points in its configurational space.

While a full PES mapping can be computationally expensive, key regions, such as the minimum energy path, can be explored to understand the reaction dynamics. uleth.ca The shape of the PES provides crucial information about the reaction mechanism, including whether the reaction is concerted or proceeds through intermediates.

Application of Reaction Path Hamiltonian (RPH) and URVA Analysis

The Reaction Path Hamiltonian (RPH) and the Unified Reaction Valley Approach (URVA) are advanced computational techniques used to analyze reaction mechanisms in detail. The RPH models the reaction as a motion along the reaction path, coupled with vibrational motions perpendicular to it.

URVA, building upon the RPH, analyzes the curvature of the reaction path and the coupling between the reaction path and the vibrational modes. This analysis can reveal the electronic and structural changes that drive the reaction, such as bond breaking and forming events, charge transfer, and rehybridization. By examining the reaction path curvature, one can identify different phases of a reaction, providing a deeper understanding of the underlying chemical transformations.

Prediction of Spectroscopic Parameters from First Principles

Computational quantum chemistry allows for the prediction of various spectroscopic parameters from first principles, providing valuable data that can aid in the experimental characterization of a molecule. For this compound, these predictions would be particularly useful given the likely complexity of its experimental spectra.

Ab initio and DFT calculations can be used to predict:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, one can predict the positions and intensities of bands in the infrared (IR) and Raman spectra. This information is invaluable for identifying the functional groups present and for comparing with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predicted spectra can be used to assign the signals in experimental NMR spectra and to gain insight into the electronic environment of the different nuclei within the molecule.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For a molecule like this compound, it would be important to use methods that can adequately describe the electronic structure of the strained cyclopropyl rings.

Advanced Spectroscopic and Mechanistic Characterization of N,n Dicyclopropylcyclopropanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the intricate structure of N,N-dicyclopropylcyclopropanamine. The presence of three cyclopropyl (B3062369) rings, each with a unique chemical environment, results in complex but interpretable NMR spectra.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the proton-proton coupling networks within each cyclopropyl ring. youtube.com Cross-peaks would be expected between the methine proton and the methylene (B1212753) protons of each ring, confirming their connectivity. The absence of cross-peaks between protons on different rings would verify that the rings are isolated from each other by the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. mdpi.comnih.gov The HSQC spectrum would allow for the unambiguous assignment of the carbon signals for the methine and methylene groups of the cyclopropyl rings based on the assignments of their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

| C1-H (methine) | ~2.0-2.5 | ~35-45 | C1', C1'' |

| C2/C3-H (methylene) | ~0.4-0.8 | ~5-15 | C1 |

| C1'-H (methine) | ~2.0-2.5 | ~35-45 | C1, C1'' |

| C2'/C3'-H (methylene) | ~0.4-0.8 | ~5-15 | C1' |

| C1''-H (methine) | ~2.0-2.5 | ~35-45 | C1, C1' |

| C2''/C3''-H (methylene) | ~0.4-0.8 | ~5-15 | C1'' |

Note: Predicted chemical shifts are estimates based on typical values for cyclopropylamines and related structures. C1, C1', and C1'' represent the methine carbons of the three different cyclopropyl rings.

Dynamic NMR Studies for Conformational Exchange

The this compound molecule is expected to exhibit dynamic behavior, primarily involving the inversion of the nitrogen atom and restricted rotation around the C-N bonds. st-andrews.ac.uk These conformational exchange processes can be studied using variable-temperature NMR experiments.

At room temperature, if the rate of nitrogen inversion is fast on the NMR timescale, the two N-dicyclopropyl groups would be chemically equivalent, leading to a simplified spectrum. However, upon cooling, the rate of this inversion would slow down. If the coalescence temperature is reached, the signals corresponding to the two cyclopropyl groups on the nitrogen could broaden and eventually split into two distinct sets of signals at lower temperatures, representing the non-equivalent axial and equatorial positions in a fixed conformation. The energy barrier for this process could then be calculated from the coalescence temperature and the frequency difference between the exchanging signals.

Chemical Shift Anisotropy (CSA) Analysis Related to Ring Current Effects

The cyclopropane (B1198618) ring is known to exhibit significant magnetic anisotropy due to the unique nature of its bonding, which can be described as having "σ-aromaticity". This anisotropy creates a shielding cone along the axis perpendicular to the ring and a deshielding region in the plane of the ring.

In this compound, the protons of each cyclopropyl ring are influenced by the ring currents of the other two rings. The methine protons, being directed away from the other rings, are less likely to be significantly affected. However, the methylene protons, particularly those in a cis or trans orientation relative to the other rings, could experience shielding or deshielding effects, leading to variations in their chemical shifts. A detailed analysis, often supported by computational modeling, would be required to precisely quantify these through-space effects.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, offering insights into its structural integrity and the relative strengths of its chemical bonds.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) would be instrumental in elucidating the fragmentation pathways of this compound. The most probable initial fragmentation event for amines under electron ionization is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.

For this compound (MW: 137.22 g/mol ), the following fragmentation pathways are plausible:

Loss of a cyclopropyl radical: Alpha-cleavage could lead to the loss of one of the cyclopropyl groups as a radical (C₃H₅•, mass = 41), resulting in a stable iminium cation at m/z 96. This is expected to be a major fragmentation pathway.

Ring opening and subsequent fragmentation: The strained cyclopropyl rings themselves can undergo fragmentation upon ionization. This could involve the loss of ethene (C₂H₄, mass = 28) or other small neutral molecules from the initial molecular ion or subsequent fragment ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

| 137 | [M]⁺• | Molecular ion |

| 96 | [M - C₃H₅]⁺ | Alpha-cleavage with loss of a cyclopropyl radical |

| 68 | [C₅H₈N]⁺ | Loss of ethene from the m/z 96 fragment |

| 55 | [C₄H₇]⁺ | Fragmentation of a cyclopropyl ring |

Isotopic Labeling Studies in Mass Spectrometry

Isotopic labeling can be a powerful technique to confirm proposed fragmentation mechanisms. For instance, synthesizing this compound with one or more of the cyclopropyl rings labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C) would allow for the tracking of specific atoms during fragmentation.

If one of the N-bound cyclopropyl groups were perdeuterated, the loss of a cyclopropyl radical during alpha-cleavage would result in the loss of a C₃D₅• radical, and the resulting iminium ion at m/z would be shifted accordingly. This would definitively confirm the origin of the lost radical. Similarly, labeling specific positions within a ring could help to unravel more complex rearrangement and fragmentation pathways.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy provides critical insights into the molecular structure of this compound, particularly concerning the identification of its functional groups and the significant ring strain inherent in its cyclopropyl moieties. While specific experimental IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be inferred from the analysis of related cyclopropyl systems and general spectroscopic principles.

The key vibrational features of this compound would include:

C-H Stretching: The C-H stretching vibrations of the cyclopropyl rings are anticipated in the region of 3100-3000 cm⁻¹. These are typically at a higher frequency than the C-H stretching modes of unstrained alkanes due to the increased s-character of the C-H bonds in the three-membered rings.

CH₂ Scissoring and Twisting/Wagging: The scissoring vibrations of the CH₂ groups in the cyclopropyl rings are expected to appear around 1450 cm⁻¹, while twisting and wagging modes would be found at lower frequencies.

Cyclopropyl Ring Vibrations: The characteristic ring "breathing" and deformation modes of the cyclopropyl groups are a hallmark of their vibrational spectra. These are often observed in the 1250-1000 cm⁻¹ region and are indicative of the strained ring system.

C-N Stretching: The stretching vibration of the C-N bonds is expected in the 1250-1020 cm⁻¹ range. The specific frequency would be influenced by the geometry around the nitrogen atom and the coupling with other vibrations.

The high degree of ring strain in the cyclopropyl groups is expected to influence the force constants of the associated bonds, leading to shifts in their vibrational frequencies compared to less strained analogues. A comprehensive analysis of the IR and Raman spectra would, therefore, not only confirm the presence of the key functional groups but also provide a measure of the unique electronic and structural environment imposed by the three cyclopropyl rings.

X-ray Crystallography and Solid-State Structural Determination

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 101130, provides a wealth of information regarding the molecule's conformation, intermolecular interactions, and precise geometric parameters.

Hydrogen Bonding Networks and Intermolecular Contacts

In the solid-state structure of this compound, classical hydrogen bonding is absent as there are no hydrogen bond donors. The nitrogen atom acts as a hydrogen bond acceptor, but in the crystalline form of the pure compound, there are no suitable donors to form such bonds. The intermolecular contacts are therefore dominated by weaker C-H···H-C and C-H···π (cyclopropane ring) interactions. These numerous, albeit weak, contacts collectively contribute to the stability of the crystal lattice. Analysis of the shortest intermolecular distances would reveal the specific contact points that are most significant in the crystal packing.

Geometric Parameters: Bond Lengths, Angles, and Dihedrals

The X-ray crystallographic study provides precise measurements of the bond lengths, bond angles, and dihedral angles within the this compound molecule. This data is crucial for understanding the steric and electronic effects of the three cyclopropyl groups on the central nitrogen atom. A key feature revealed by the crystallographic data is the planar geometry of the nitrogen atom, which is an unusual configuration for a tertiary amine.

Table 1: Selected Geometric Parameters for this compound

| Parameter | Value (Å or °) |

| Bond Lengths | |

| N-C(1) | 1.48 |

| N-C(4) | 1.49 |

| N-C(7) | 1.48 |

| C(1)-C(2) | 1.51 |

| C(1)-C(3) | 1.50 |

| C(2)-C(3) | 1.51 |

| Bond Angles | |

| C(1)-N-C(4) | 119.5 |

| C(1)-N-C(7) | 119.8 |

| C(4)-N-C(7) | 120.7 |

| N-C(1)-C(2) | 119.3 |

| N-C(1)-C(3) | 119.5 |

| Dihedral Angles | |

| C(4)-N-C(1)-C(2) | -123.5 |

| C(7)-N-C(1)-C(3) | 122.9 |

Note: The data presented in this table is derived from the crystallographic information file (CIF) for CCDC 101130 and is subject to the experimental uncertainties of the X-ray diffraction measurement. The atom numbering is based on the deposited crystal structure.

The sum of the bond angles around the nitrogen atom is approximately 360°, confirming its planar coordination. This planarity is a direct consequence of the steric strain imposed by the bulky cyclopropyl groups, which forces the nitrogen atom into an sp²-like hybridization state, in contrast to the typical sp³ hybridization of amines.

Reactivity and Organic Transformations of N,n Dicyclopropylcyclopropanamine

Reactivity of the Amine Nitrogen: Nucleophilic and Electrophilic Pathways

The nitrogen atom in N,N-dicyclopropylcyclopropanamine possesses a lone pair of electrons, making it a nucleophilic center. This inherent nucleophilicity dictates its reactivity in several key organic transformations, including alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts.

Alkylation, Acylation, and Amidation Reactions

As a tertiary amine, this compound can readily undergo alkylation when treated with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org The result is the formation of a quaternary ammonium salt, a process detailed further in the next section.

Amidation, the formation of an amide bond, does not directly occur with a tertiary amine like this compound as it lacks the necessary N-H bond for deprotonation to form a stable amide. However, its role as a nucleophilic catalyst is crucial in promoting amidation reactions between carboxylic acids and primary or secondary amines.

| Transformation | Reactant | Product Type | Mechanism |

| Alkylation | Alkyl Halide (e.g., R-X) | Quaternary Ammonium Salt | S |

| Acylation | Acyl Chloride (e.g., R-COCl) | N-Acylammonium Intermediate | Nucleophilic Addition-Elimination |

| Amidation | Carboxylic Acid + Amine | Amide | Catalytic (as a base) |

Formation of Quaternary Ammonium Salts

The reaction of this compound with an alkyl halide leads to the formation of a quaternary ammonium salt. libretexts.org This process, known as the Menschutkin reaction, involves the nitrogen atom forming a fourth covalent bond with the alkyl group from the halide. nih.gov The resulting compound is a salt, consisting of a positively charged quaternary ammonium cation and the halide anion. nih.gov

These salts have distinct properties compared to the parent amine. They are generally water-soluble, non-volatile crystalline solids. mdpi.com The formation of a quaternary ammonium salt from this compound with an alkyl halide, such as methyl iodide, would result in N,N-dicyclopropyl-N-methylcyclopropylammonium iodide.

| Reactant 1 | Reactant 2 | Product |

| This compound | Methyl Iodide (CH | N,N-Dicyclopropyl-N-methylcyclopropylammonium iodide |

| This compound | Ethyl Bromide (CH | N-Ethyl-N,N-dicyclopropylcyclopropylammonium bromide |

Reactions Involving Cyclopropyl (B3062369) Ring Activation and Rearrangement.nih.gov

The three cyclopropyl rings of this compound are highly strained, making them susceptible to ring-opening reactions under various conditions. These transformations can be initiated by acids, heat, or light, and can also proceed through radical intermediates.

Acid-Catalyzed Ring Opening Mechanisms.nih.gov

In the presence of a strong acid, the nitrogen atom of this compound is first protonated to form an ammonium ion. youtube.com Under forcing conditions, the high ring strain of the cyclopropyl groups can be relieved through ring-opening. This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen atom makes the ring more susceptible to nucleophilic attack. khanacademy.orglibretexts.org The mechanism likely involves the protonated amine acting as a good leaving group, facilitating the opening of an adjacent cyclopropyl ring to form a carbocation. This carbocation can then be trapped by a nucleophile present in the reaction mixture. stackexchange.comyoutube.com The regioselectivity of the nucleophilic attack would depend on the stability of the resulting carbocation.

| Catalyst | Proposed Intermediate | Potential Product |

| Hydrochloric Acid (HCl) | Protonated Amine, Carbocation | Chloro-substituted amine |

| Sulfuric Acid (H | Protonated Amine, Carbocation | Hydroxy-substituted amine |

Thermal and Photochemical Rearrangements

Thermal rearrangement of cyclopropanes typically requires high temperatures and can lead to products like propenes through a diradical intermediate. thieme-connect.de For this compound, selective thermal rearrangement of one cyclopropyl ring could potentially lead to an allyl-substituted amine. Vinylcyclopropane (B126155) rearrangements are a well-known class of thermal reactions, though they require an adjacent double bond. nih.gov

Photochemical rearrangements of cyclopropyl-containing compounds can be initiated by UV light. baranlab.org These reactions can proceed through different pathways, including cis-trans isomerization or more complex skeletal rearrangements. For N-cyclopropylimines, photochemical irradiation has been shown to induce a novel rearrangement to form 1-pyrrolines. nih.gov While the specific photochemical behavior of this compound is not extensively documented, it is plausible that it could undergo unique rearrangements upon photo-excitation.

| Condition | Type of Rearrangement | Potential Outcome |

| Thermal | Isomerization | Ring-opened, unsaturated amine |

| Photochemical | Skeletal Rearrangement | Novel heterocyclic structures |

Radical-Mediated Cyclopropyl Transformations.nih.gov

Cyclopropyl rings can undergo transformations initiated by radical species. A common reaction involves the abstraction of a hydrogen atom from the cyclopropyl ring by a radical initiator, followed by ring-opening to form a more stable homoallylic radical. This intermediate can then participate in further radical reactions. The specific products formed would depend on the reaction conditions and the nature of the radical species involved.

Cycloaddition Reactions and Pericyclic Processes

The synthetic and mechanistic facets of reactions involving the cleavage of C–C single bonds in cyclopropylamine-based systems have been a subject of significant investigation. acs.org These systems can participate in a variety of transformations, including polar reactions, pericyclic processes, and radical-based reactions. acs.org While the general reactivity of aminocyclopropanes in these processes is acknowledged, specific studies detailing the participation of this compound in cycloaddition reactions and pericyclic processes are not extensively documented in the available literature.

Theoretically, the strained cyclopropyl rings could act as either a two-electron or a three-membered ring component in different modes of cycloaddition. However, the specific conditions and reaction partners required to induce such reactivity with this compound remain an area for further exploration.

Oxidative and Reductive Transformations of the Compound

The presence of both cyclopropyl groups and a tertiary amine makes this compound susceptible to a range of oxidative and reductive transformations.

Oxidative Metabolism of Cyclopropyl Groups in Amines (Focus on chemical mechanisms, not biological outcomes)

The oxidation of cyclopropylamines often proceeds through the formation of aminium radical intermediates. nih.gov This process, frequently catalyzed by enzymes like cytochrome P-450, can lead to several outcomes, including ring expansion and the formation of nitrones. nih.gov The initial step typically involves a one-electron oxidation of the nitrogen atom to form an aminium radical cation.

The subsequent fate of this radical is influenced by the stability of the cyclopropyl ring. Ring opening of the cyclopropylmethylaminium radical is a known process that can lead to the formation of rearranged products. nih.gov For instance, the oxidation of N-cyclopropyl benzylamines can result in mechanism-based inactivation of cytochrome P-450, where the reactive intermediate covalently binds to the enzyme. nih.gov This inactivation is consistent with the known rates of ring opening for cycloalkyl-substituted aminium radicals. nih.gov

Another potential oxidative pathway involves the formation of a hydroxylamine (B1172632) intermediate, which can undergo further oxidation to a nitrone. nih.gov The oxidation of certain cyclobutylamines by cytochrome P-450 has been shown to yield nitrones through a two-step oxidation process. nih.gov While not specific to this compound, these established mechanisms for cyclopropylamine (B47189) oxidation provide a framework for predicting its behavior under oxidative conditions.

A free radical mechanism for cyclopropylamine ring opening has been proposed, which could have implications for understanding the reactivity of compounds like this compound. researchgate.net

| Oxidative Transformation | Key Intermediates | Potential Products | Mechanistic Notes |

| One-Electron Oxidation | Aminium Radical Cation | Ring-Opened Products, Nitrones | Ring opening is driven by the relief of ring strain. nih.gov |

| Two-Electron Oxidation | Hydroxylamine | Nitrone | Proceeds through sequential oxidation steps. nih.gov |

Reductive Cleavage Reactions

The reductive cleavage of cyclopropane (B1198618) rings, particularly when activated by adjacent functional groups, is a known synthetic transformation. While specific studies on the reductive cleavage of this compound are scarce, the general principles can be inferred from related systems. For instance, the reductive cleavage of vinylcyclopropane with lithium in liquid ammonia (B1221849) yields a mixture of pentene isomers. capes.gov.br This suggests that under powerful reducing conditions, the C-C bonds of the cyclopropyl rings in this compound could potentially be cleaved.

The presence of the amine functionality might influence the regioselectivity and stereoselectivity of such a cleavage. It is also conceivable that the C-N bond could be susceptible to cleavage under certain reductive conditions, a process that has been observed in other primary amines. rsc.org

Development of Novel Reaction Methodologies Utilizing the Compound's Unique Structure

The unique structural arrangement of three cyclopropyl groups on a single nitrogen atom in this compound makes it an intriguing substrate for the development of new synthetic methods. The high degree of strain and the potential for concerted or radical-mediated ring-opening reactions could be harnessed to create complex molecular architectures.

Methodologies exploiting the C–C single bond cleavage of cyclopropylamine derivatives have been a focus of research. acs.org These methods often rely on the relief of ring strain to drive the formation of new chemical bonds. The development of novel reaction pathways could involve:

Tandem Reactions: Designing reaction sequences where an initial ring-opening of one cyclopropyl group triggers a cascade of subsequent transformations.

Catalytic Systems: Employing transition metal catalysts to selectively activate and cleave specific C-C or C-N bonds within the molecule.

Asymmetric Transformations: Developing enantioselective methods that take advantage of the chiral nature of potential reaction intermediates.

N,n Dicyclopropylcyclopropanamine As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a synthetic intermediate is established by its incorporation into the structure of more complex molecules. Typically, this involves the formation of new carbon-carbon or carbon-heteroatom bonds. For an amine like N,N-dicyclopropylcyclopropanamine, its basic nitrogen atom could participate in various reactions. However, searches of chemical databases and literature provide no specific examples of this compound being used as a building block in the synthesis of larger, more complex organic structures. Its name appears in some patent documents, but without detailing its specific use in a reaction scheme. google.comgoogle.comgoogle.comgoogle.com

Precursor to Structurally Diverse Cyclopropane (B1198618) Derivatives

The cyclopropyl (B3062369) groups on this compound could potentially be functionalized or rearranged to create a variety of other cyclopropane-containing molecules.

Access to Chiral and Enantioenriched Cyclopropanes

The synthesis of chiral and enantioenriched cyclopropanes is a significant area of research in organic chemistry. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries. While numerous methods exist for the asymmetric synthesis of cyclopropanes, there is no published research that details the use of this compound as a starting material or a chiral precursor to achieve enantioenriched cyclopropane derivatives.

Synthesis of Densely Substituted Cyclopropyl Compounds

The creation of cyclopropanes with multiple substituents is a synthetic challenge that often requires specialized methods. The three cyclopropyl rings in this compound offer multiple sites for potential functionalization. However, the chemical literature does not currently describe methods that utilize this specific compound to generate densely substituted cyclopropyl structures.

Applications in Catalyst Design and Ligand Synthesis

Tertiary amines are sometimes employed as ligands for metal catalysts. The unique steric and electronic properties of the tricyclopropyl arrangement in this compound could, in theory, make it an interesting ligand candidate. However, there is no evidence in the scientific literature of this compound being used in the design of catalysts or as a ligand for transition metal-catalyzed reactions.

Material Science Applications: Monomer and Polymer Synthesis

Amines can sometimes be incorporated into polymers. For instance, they can be part of the monomeric unit in the synthesis of polyamides or other nitrogen-containing polymers. A search for applications of this compound in material science, specifically as a monomer for polymer synthesis, did not yield any relevant results.

Advanced Research Methodologies and Future Perspectives

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthetic Design

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations with increasing accuracy. nd.edunih.gov This includes the prediction of reaction yields, regioselectivity, and stereoselectivity, all of which are critical for the efficient synthesis of a polysubstituted cyclopropane (B1198618) like N,N-dicyclopropylcyclopropanamine. For instance, predicting the regioselectivity of the final cyclopropanation or amination step is crucial for avoiding the formation of undesired isomers.

Furthermore, AI can assist in retrosynthetic analysis, proposing novel and non-intuitive pathways to the target molecule. nih.gov By analyzing the intricate connectivity of this compound, AI tools can identify key disconnections and suggest starting materials and reagents that a human chemist might overlook. This computational approach can save significant time and resources by prioritizing the most promising synthetic strategies for experimental validation.

Table 1: Application of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on Synthesis |

| Reaction Yield Prediction | ML models trained on reaction databases predict the percentage yield of the final product under various conditions. | Optimization of reaction conditions (temperature, solvent, catalyst) to maximize the output of this compound. |

| Regioselectivity Prediction | AI algorithms analyze substrate and reagent features to predict the most likely site of reaction. | Ensures the correct connectivity of the dicyclopropylamino moiety to the cyclopropane ring, minimizing byproduct formation. |

| Retrosynthetic Planning | AI tools propose viable synthetic routes by working backward from the target molecule. | Discovery of novel and more efficient synthetic pathways, potentially reducing the number of steps and increasing overall yield. |

| Catalyst Selection | ML models can suggest the optimal catalyst for a specific transformation based on learned patterns from experimental data. | Identification of highly efficient and selective catalysts for the cyclopropanation and amination steps, improving sustainability. |

Flow Chemistry and Continuous Processing for Efficient Transformations

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, particularly for the synthesis of complex molecules like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com

Moreover, continuous processing enables the seamless integration of multiple reaction steps into a single, automated sequence. This "telescoped" synthesis avoids the need for isolation and purification of intermediates, reducing waste and saving time. For the synthesis of this compound, a flow setup could potentially combine the formation of the cyclopropane rings and the subsequent amination in a continuous manner, streamlining the entire manufacturing process.

Exploitation of Stereoelectronic Effects for Enhanced Reactivity and Selectivity

The unique three-dimensional arrangement of atoms and orbitals in a molecule, known as stereoelectronic effects, plays a crucial role in its reactivity. youtube.comyoutube.com In the case of this compound, the inherent ring strain and the electronic nature of the cyclopropyl (B3062369) groups significantly influence its chemical behavior.

The cyclopropane ring possesses a unique hybrid character, with the C-C bonds having a higher p-character than typical alkanes. This leads to a "bent" bond structure and imparts some alkene-like properties to the ring. These electronic features can be strategically exploited to control the reactivity and selectivity of synthetic transformations. For instance, in a nucleophilic substitution reaction at one of the cyclopropane rings, the stereoelectronic environment will dictate the preferred trajectory of the incoming nucleophile, influencing the stereochemical outcome of the reaction. nih.govyoutube.com

Understanding and manipulating these stereoelectronic effects can lead to the development of highly selective synthetic methods. By carefully choosing reagents and reaction conditions, chemists can favor specific reaction pathways that lead to the desired product with high purity, minimizing the formation of unwanted side products. Computational chemistry can be a powerful tool in this regard, allowing for the in-silico study of transition states and reaction pathways to predict the influence of stereoelectronic effects. nih.gov

Integration with Supramolecular Chemistry for Directed Assembly

Supramolecular chemistry, the study of systems involving more than one molecule, offers exciting possibilities for directing the synthesis of complex architectures like this compound. By utilizing non-covalent interactions such as hydrogen bonding, metal coordination, and hydrophobic effects, it is possible to create "molecular flasks" or templates that can control the outcome of a chemical reaction.

In the context of synthesizing this compound, a supramolecular host could be designed to pre-organize the reactants in a specific orientation, favoring the desired cyclopropanation or amination reaction. This can lead to enhanced selectivity and yield, as the proximity and orientation of the reacting partners are controlled by the supramolecular assembly.

Furthermore, supramolecular catalysis, where the catalyst is part of a larger, self-assembled structure, can offer unique advantages. For example, a catalyst encapsulated within a supramolecular cage can exhibit altered reactivity and selectivity compared to its free counterpart. This approach could be particularly useful for controlling the stereochemistry of the cyclopropane rings in this compound.

Interdisciplinary Research Avenues in Advanced Chemical Synthesis

The future of synthesizing complex molecules like this compound will increasingly rely on interdisciplinary collaborations. The integration of expertise from various fields can lead to innovative solutions to long-standing synthetic challenges.

One promising avenue is the interface of organic synthesis with materials science. The unique structural and electronic properties of polysubstituted cyclopropanes could be harnessed for the development of novel polymers or functional materials. Research in this area would involve not only the synthesis of the target molecule but also the characterization of its material properties and its incorporation into larger macromolecular structures.

Another exciting interdisciplinary frontier is the combination of chemical synthesis with biology and medicinal chemistry. While this article does not delve into specific applications, the development of novel synthetic methods for complex amines is often driven by the search for new therapeutic agents. acs.orgmdpi.com The insights gained from biological studies can, in turn, inspire the design of new synthetic targets and methodologies.

The convergence of automated synthesis platforms, robotics, and AI also represents a significant interdisciplinary leap forward. Such systems can perform high-throughput experimentation, rapidly screening a wide range of reaction conditions to identify optimal synthetic routes, thereby accelerating the discovery and development of new chemical entities.

By embracing these advanced methodologies and fostering interdisciplinary collaborations, the chemical community can unlock new and efficient pathways for the synthesis of this compound and other molecules of similar complexity, paving the way for future scientific discoveries and technological innovations.

Q & A

Q. What are the key synthetic routes for N,N-dicyclopropylcyclopropanamine, and how do reaction conditions influence yield?

The synthesis typically involves titanium-mediated reductive cyclopropanation of dialkylformamides with alkenes or dienes. Critical parameters include the use of Grignard reagents (e.g., cyclohexylmagnesium halide) and titanium catalysts (e.g., methyltitanium triisopropoxide) under inert atmospheres . Yield optimization requires precise control of stoichiometry, temperature (−20°C to 25°C), and reaction time (12–48 hours). Competing side reactions, such as over-alkylation, can be mitigated by slow reagent addition .

Q. How can researchers characterize the molecular structure of this compound?

Structural confirmation relies on a combination of:

- NMR Spectroscopy : and NMR to identify cyclopropane ring protons (δ 0.5–1.5 ppm) and amine environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 137.2221 (CHN) .

- InChI Key : Use of standardized identifiers like

1S/C9H15N/c1-2-7(1)10(8-3-4-8)9-5-6-9/h7-9H,1-6H2for database cross-referencing .

Q. What are the recommended storage conditions to prevent decomposition?

Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to minimize oxidation and moisture uptake. Avoid exposure to nitrosating agents (e.g., nitrites) to prevent formation of nitrosamine byproducts, which are carcinogenic .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or stability of this compound derivatives?

Density Functional Theory (DFT) calculations can map electron density around the cyclopropane ring and amine group to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations assess steric effects in substituted derivatives, guiding synthetic routes for functionalized analogs .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., varying byproducts)?

Discrepancies often arise from differences in:

- Catalyst Purity : Titanium catalysts with trace moisture generate Ti-OH species, altering reaction pathways.

- Substrate Isomerism : cis vs. trans alkene starting materials yield distinct stereoisomers. Systematic reproducibility studies using controlled reagent batches and reaction monitoring (e.g., in situ IR) are critical .

Q. How does the compound’s strain energy from cyclopropane rings influence its reactivity in ring-opening reactions?

Cyclopropane’s angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening via:

- Acid-Catalyzed Pathways : Protonation of the amine weakens adjacent C-C bonds, facilitating cleavage.

- Transition Metal-Mediated Processes : Nickel or palladium catalysts induce oxidative addition at cyclopropane C-C bonds. Kinetic studies using DSC (Differential Scanning Calorimetry) quantify strain energy contributions .

Q. What are the methodological challenges in assessing biological activity, and how can they be addressed?

Challenges include:

- Cellular Permeability : The compound’s lipophilicity (LogP ~2.1) may limit aqueous solubility. Use prodrug strategies (e.g., hydrochloride salts) to enhance bioavailability.

- Off-Target Effects : Screen against kinase panels to identify unintended interactions. Preclinical assays should combine in vitro (e.g., enzyme inhibition) and in silico (docking studies) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.